molecular formula C18H18N2O6S B2757715 N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide CAS No. 2319849-32-4

N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2757715
CAS No.: 2319849-32-4
M. Wt: 390.41
InChI Key: XDJYMBIDCGRPNY-UHFFFAOYSA-N
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Description

N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a bifuran moiety, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the bifuran moiety, followed by the introduction of the hydroxyethyl group. The sulfamoyl group is then added through a sulfonation reaction, and finally, the acetamide group is introduced via acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-12(21)20-13-4-6-14(7-5-13)27(23,24)19-11-15(22)16-8-9-18(26-16)17-3-2-10-25-17/h2-10,15,19,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYMBIDCGRPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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